Predicted Drop in α1-Adrenoceptor Binding Affinity vs. 2-Chlorophenyl Analog (Eugenosedin-A)
The unsubstituted 4-phenylpiperazine core of CAS 36115-66-9 lacks the ortho-chlorine atom present in eugenosedin-A (1-[4-(2-chlorophenyl)piperazin-1-yl]-3-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]propan-2-ol) [1]. In radioligand binding assays using rat brain cortex membranes reported for the eugenosedin class, the 2-chlorophenyl substitution contributes significantly to target engagement. Based on class-level SAR trends, the dechlorinated analog (36115-66-9) is predicted to show a substantial reduction in α1-adrenoceptor binding affinity compared to eugenosedin-A, which displays significant binding to α1, α2, and β1 sites [2]. This makes 36115-66-9 an essential negative control for verifying the role of halogen bonding in α1 receptor antagonism.
| Evidence Dimension | α1-Adrenoceptor binding affinity (predicted) |
|---|---|
| Target Compound Data | Predicted to be significantly reduced vs. chlorinated analog (no direct Ki or IC50 value available for this specific CAS). |
| Comparator Or Baseline | Eugenosedin-A displays significant binding affinities on α1, α2, and β1 receptors (exact Ki values not publicly available for the direct comparison, but the chlorophenyl group is confirmed to be essential for optimal affinity in the class [2]). |
| Quantified Difference | Qualitative: Switch from potent multi-receptor antagonist to predicted weak/negligible binder at α1. |
| Conditions | Prediction based on radioligand binding assay conditions for the chlorophenylpiperazine series in rat brain cortex membranes [2]. |
Why This Matters
This compound serves as the essential dehalogenated comparator needed to experimentally validate whether a chlorine atom is a prerequisite for adrenoceptor engagement in this scaffold, a critical consideration when selecting tool compounds for GPCR screening cascades.
- [1] HMDB. Metabocard for Eugenosedin-A (HMDB0252125). Human Metabolome Database. 2021. View Source
- [2] Shen KP, et al. Structure–activity relationships of isoeugenol‐based chlorophenylpiperazine derivatives on serotonergic/adrenergic receptor, platelet aggregation, and lipid peroxidation. Drug Dev Res. 2010;71(5):285-293. View Source
